Triple Inhibition of HDAC6/8/11 Versus MC1568: A Distinct Isoform Selectivity Fingerprint
Hdac-IN-62 was designed by modifying the class IIa‑selective inhibitor MC1568. While MC1568 exhibits an IC₅₀ of 220 nM for class IIa HDACs but lacks meaningful activity against HDAC6, HDAC8, and HDAC11 , Hdac-IN-62 displays a fundamentally different selectivity fingerprint with IC₅₀ values of 0.78 μM (HDAC6), 1.0 μM (HDAC8), and 1.2 μM (HDAC11) [1]. This shift in isoform engagement from class IIa to HDAC6/8/11 is a direct consequence of the structural modification and provides a unique tool for interrogating the combined biological roles of these three isoforms.
| Evidence Dimension | HDAC isoform inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | HDAC6: 0.78 μM; HDAC8: 1.0 μM; HDAC11: 1.2 μM |
| Comparator Or Baseline | MC1568: class IIa selective (IC₅₀ = 220 nM for class IIa HDACs); no reported activity against HDAC6/8/11 |
| Quantified Difference | Gain of HDAC6/8/11 inhibitory activity; loss of class IIa selectivity |
| Conditions | In vitro enzymatic assay using recombinant human HDAC isoforms |
Why This Matters
This direct head‑to‑head comparison demonstrates that Hdac-IN-62 is not a simple class IIa inhibitor; its unique HDAC6/8/11 profile enables studies that cannot be performed with the parent scaffold MC1568.
- [1] Baek SY, Lee J, Kim T, et al. Development of a novel histone deacetylase inhibitor unveils the role of HDAC11 in alleviating depression by inhibition of microglial activation. Biomed Pharmacother. 2023;166:115312. View Source
